(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one
Description
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-7,14H,1-3,8H2/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOLRGMLTVKMK-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=C(C=C2)Cl)CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC2=CC=C(C=C2)Cl)/CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one typically involves the reaction of 4-chlorophenylhydrazine with cyclohexanone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be summarized as follows:
Starting Materials: 4-chlorophenylhydrazine and cyclohexanone.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable precursor for synthesizing more complex molecules.
Reactions:
- Oxidation: Can form oxides or hydroxyl derivatives.
- Reduction: Converts the hydrazone group to amines.
- Substitution: The chlorine atom can be replaced by other functional groups.
Biology
The compound has been investigated for its potential biological activities, particularly antimicrobial and anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, modulating their activity.
Biological Activities:
- Antimicrobial effects against various pathogens.
- Anticancer properties, potentially inhibiting tumor cell proliferation.
Medicine
Due to its structural characteristics, this compound is being explored for therapeutic applications. It may serve as a lead compound in drug development targeting diseases associated with enzyme dysregulation.
Potential Therapeutic Uses:
- Development of new anticancer agents.
- Exploration of its role in treating infectious diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating various chemical formulations.
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory activity against cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties indicated that this compound showed promising results against certain bacterial strains, highlighting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylhydrazine: A precursor in the synthesis of (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one.
Cyclohexanone: Another precursor used in the synthesis.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific hydrazone linkage and the presence of a cyclohexanone ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured format.
The compound is synthesized through the reaction of 4-chlorophenylhydrazine with cyclohexanone under acidic or basic conditions. The resulting structure features a hydrazone functional group, which is crucial for its biological activity.
Antimicrobial Activity
Hydrazones have been extensively studied for their antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various hydrazones, including this compound, against different microbial strains:
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
|---|---|---|---|---|
| This compound | 12.5 µg/mL | 6.3 µg/mL | 25 µg/mL | 50 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity against E. coli and moderate activity against S. aureus and C. albicans .
Anticancer Activity
The anticancer potential of hydrazones has been highlighted in several studies. For instance, a study evaluated the cytotoxic effects of various hydrazone derivatives on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged between 4 µM to 17 µM, indicating promising anticancer properties .
Recent research has shown that specific derivatives of hydrazones can inhibit cancer cell proliferation effectively. For example, aryl hydrazone derivatives demonstrated an IC50 of 6.7 nM against MDA-MB 231 breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets within cells. Preliminary studies suggest that the compound may modulate enzyme activity and interfere with cellular signaling pathways .
Case Studies
- Antimicrobial Study : A study conducted on a series of hydrazone derivatives found that compounds similar to this compound exhibited potent activity against multiple bacterial strains, confirming their potential as antimicrobial agents .
- Anticancer Evaluation : In vitro evaluations revealed that certain hydrazone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with cyclohexanone derivatives. Key steps include:
- Hydrazone Formation : Reacting cyclohexanone with 4-chlorophenylhydrazine under acidic conditions (e.g., acetic acid) to form the hydrazinylidene moiety.
- Stereochemical Control : Maintaining the (Z)-configuration requires precise pH control (pH 4–6) and low temperatures (0–5°C) to minimize tautomerization .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) yields >90% purity. Optimize solvent ratios based on TLC (Rf ~0.3–0.35) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR confirms the (Z)-configuration via coupling constants (J = 10–12 Hz for hydrazone protons) and aromatic integration. 13C NMR identifies carbonyl (δ ~205 ppm) and hydrazinylidene (δ ~150 ppm) groups .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ at m/z 279.0695) with <2 ppm error .
- FT-IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) confirm functional groups .
Q. How does solvent polarity influence the compound’s stability during storage?
- Methodological Answer :
- Nonpolar Solvents : Store in hexane or dichloromethane at –20°C to reduce hydrolysis. Degradation rates increase in polar solvents (e.g., DMSO, ethanol) due to tautomerization to the azo form .
- Light Sensitivity : Use amber vials to prevent photochemical decomposition, monitored via UV-Vis (λmax ~320 nm) .
Advanced Research Questions
Q. What computational strategies predict the tautomeric equilibrium between hydrazone and azo forms, and how are these validated experimentally?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate Gibbs free energy differences. The hydrazone form is typically more stable by ~5–8 kcal/mol .
- Experimental Validation :
- X-ray Crystallography : Resolves tautomeric states (e.g., bond lengths: C=N ~1.28 Å for hydrazone vs. ~1.35 Å for azo) .
- Variable-Temperature NMR : Track chemical shift changes (δ ~10–12 ppm for NH protons) to assess equilibrium shifts .
Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?
- Methodological Answer :
- Catalyst Screening : Pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi catalyst) induce enantioselectivity (>90% ee) in hydrazone formation. Optimize solvent (THF) and temperature (–20°C) .
- Chiral HPLC : Use Chiralpak® AS-H column (hexane/iPrOH 90:10) to resolve enantiomers (tR = 14.8 min and 24.1 min) .
Q. What mechanistic insights explain [3+2] cycloaddition reactions involving this compound, and how do kinetic studies clarify the pathway?
- Methodological Answer :
- Reaction Monitoring : Use stopped-flow UV-Vis to track intermediate formation (λ ~400 nm for nitrile imine dipoles). Rate constants (k1 ~0.15 s⁻¹) suggest a concerted mechanism .
- DFT Transition State Analysis : Identify zwitterionic intermediates with activation energies ~15 kcal/mol. Solvent effects (acetonitrile vs. toluene) modulate polarity-dependent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
